molecular formula C18H14F2N2O3 B2940583 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxylic acid CAS No. 1171012-26-2

1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxylic acid

Cat. No. B2940583
M. Wt: 344.318
InChI Key: UPEMMVJXIVDPLQ-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields such as medicine, agriculture, or materials science.



Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound. It could include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It could involve techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include its reactivity with other compounds, the conditions under which it reacts, and the products of these reactions.



Physical And Chemical Properties Analysis

This would involve studying the physical and chemical properties of the compound. This could include its melting point, boiling point, solubility in various solvents, its stability under various conditions, and its spectroscopic properties.


Scientific Research Applications

Synthesis and Biological Applications

Pyrazole carboxylic acid derivatives, including 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxylic acid, are recognized for their diverse biological activities. These compounds are crucial scaffolds in heterocyclic chemistry due to their antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, antitubercular, and antiviral properties. The synthesis of pyrazole carboxylic acid derivatives and their biological applications have been a significant area of research. The broad spectrum of activities is attributed to the pyrazole ring, which interacts effectively with various enzymes and receptors in biological systems, facilitating a range of weak interactions that contribute to their bioactivity. This mini-review offers an overview of the synthesis methods for pyrazole carboxylic acid derivatives and their wide range of medicinal applications, serving as a guide for scientists in medicinal chemistry to explore new therapeutic agents (A. Cetin, 2020).

Analytical and Environmental Implications

While the search did not return direct studies on 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxylic acid, research on similar fluorinated compounds and their analytical methods suggests a relevance in understanding the environmental fate and behavior of fluorine-containing compounds. The study on fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) delves into the transition to safer chemicals and the need for risk assessment and management of these substances. It underscores the importance of identifying and understanding the properties of fluorinated alternatives to mitigate environmental and health risks (Zhanyun Wang et al., 2013).

Antioxidant Activity Analysis

The comprehensive review of analytical methods for determining antioxidant activity highlights the significance of these assays in evaluating the antioxidant capacity of complex samples, including potentially those containing pyrazole carboxylic acid derivatives. Understanding these methods is crucial for assessing the antioxidant potential of new compounds, aiding in their development for pharmaceutical or nutraceutical applications (I. Munteanu & C. Apetrei, 2021).

Safety And Hazards

This would involve studying the safety and hazards associated with the compound. This could include its toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.


Future Directions

This would involve a discussion of potential future research directions. This could include potential applications, modifications to improve its properties, or investigations into its mechanism of action.


Please note that this is a general approach and the specific details would depend on the specific compound and the available literature. For proprietary compounds or those not widely studied, some of this information may not be available. It’s always important to refer to the most recent and relevant scientific literature for the most accurate information.


properties

IUPAC Name

3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O3/c19-14-5-1-3-12(7-14)9-22-10-16(18(23)24)17(21-22)25-11-13-4-2-6-15(20)8-13/h1-8,10H,9,11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEMMVJXIVDPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C(=N2)OCC3=CC(=CC=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxylic acid

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